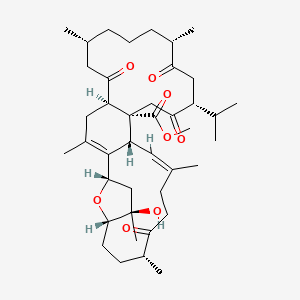

methyl tortuoate B

Description

Structure

3D Structure

Properties

Molecular Formula |

C41H62O8 |

|---|---|

Molecular Weight |

682.9 g/mol |

IUPAC Name |

methyl (1S,5R,8R,12S,15R,18R,19R,20E,25R,28S,29R)-29-hydroxy-3,8,12,21,25,29-hexamethyl-6,13,16,24-tetraoxo-15-propan-2-yl-31-oxatetracyclo[26.2.1.02,19.05,18]hentriaconta-2,20-diene-18-carboxylate |

InChI |

InChI=1S/C41H62O8/c1-23(2)29-20-33(43)26(5)12-10-11-24(3)18-34(44)30-19-28(7)38-31(41(30,21-35(29)45)39(46)48-9)17-25(4)13-15-32(42)27(6)14-16-37-40(8,47)22-36(38)49-37/h17,23-24,26-27,29-31,36-37,47H,10-16,18-22H2,1-9H3/b25-17+/t24-,26+,27-,29-,30+,31-,36+,37+,40-,41+/m1/s1 |

InChI Key |

NQULTQJDLAINFX-UHZFFCOISA-N |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](C(=O)C[C@@H](C(=O)C[C@@]2([C@@H](CC(=C3[C@H]2/C=C(/CCC(=O)[C@@H](CC[C@H]4[C@](C[C@@H]3O4)(C)O)C)\C)C)C(=O)C1)C(=O)OC)C(C)C)C |

Canonical SMILES |

CC1CCCC(C(=O)CC(C(=O)CC2(C(CC(=C3C2C=C(CCC(=O)C(CCC4C(CC3O4)(C)O)C)C)C)C(=O)C1)C(=O)OC)C(C)C)C |

Synonyms |

methyl tortuoate B |

Origin of Product |

United States |

Advanced Isolation and Dereplication Methodologies for Methyl Tortuoate B from Biological Sources

Chromatographic Techniques for the Purification of Methyl Tortuoate B from Complex Matrices

The isolation of this compound from its natural source, primarily soft corals like Sarcophyton tortuosum, is a multi-step process that begins with solvent extraction of the coral biomass. mdpi.comnih.gov The resulting crude extract is a complex mixture containing a vast array of lipids, pigments, and other secondary metabolites. To obtain pure this compound, a series of chromatographic separations are essential.

Initial fractionation is typically achieved through column chromatography over a solid stationary phase like silica (B1680970) gel. mdpi.com In the isolation of this compound, a stepwise gradient elution is employed, starting with a non-polar solvent and gradually increasing the polarity. For instance, a fraction containing this compound was eluted using a 2:1 mixture of petroleum ether and ethyl acetate. mdpi.com This preliminary separation effectively removes highly non-polar and highly polar impurities, enriching the fraction containing the target compound.

High-Performance Liquid Chromatography (HPLC) Strategies

Following initial fractionation, High-Performance Liquid Chromatography (HPLC) is a critical tool for the fine purification of this compound. nih.gov Given the structural similarity of co-occurring metabolites, such as methyl tortuoate A and methyl sartortuoate, high-resolution separation is paramount. mdpi.comacs.org Reversed-phase (RP) HPLC is a commonly employed strategy for separating tetraterpenoids. nih.govacs.org

Preparative and semi-preparative RP-HPLC are utilized in the final purification stages. nih.govgoogle.com This technique allows for the isolation of milligram quantities of the pure compound, which is necessary for complete structural elucidation and biological testing. The selection of the column and mobile phase is crucial for achieving optimal separation.

| Parameter | Description | Typical Values/Conditions for Related Compounds |

| Stationary Phase | C18 (Octadecylsilyl) silica gel is a common choice for its hydrophobicity, which effectively retains and separates medium-polarity compounds like tetraterpenoids. nih.govacs.org | Symmetry Prep C18, 7 µm, 7.8 x 300 mm nih.gov |

| Mobile Phase | A mixture of methanol (B129727) and water is frequently used. The ratio is optimized to achieve the best resolution between this compound and its analogs. nih.govgoogle.com | Methanol/Water (9:1) nih.gov or Acetonitrile/Water mixtures mdpi.com |

| Flow Rate | In preparative HPLC, flow rates are higher than in analytical HPLC to process larger sample volumes. | 8 mL/min nih.gov |

| Detection | UV detection is standard, often monitored at a wavelength around 210 nm where the chromophores in these compounds absorb. nih.gov | 210 nm nih.gov |

Countercurrent and Preparative Chromatography Approaches

Countercurrent chromatography (CCC) offers a significant advantage for the purification of natural products as it is a liquid-liquid partition technique that avoids the use of a solid support, thereby minimizing irreversible adsorption and sample degradation. alfa-chemistry.comnih.gov This method is particularly well-suited for separating components of complex mixtures with a high recovery rate. nih.gov While specific applications of CCC for the direct isolation of this compound are not extensively documented, its utility in separating marine natural products, including terpenoids, is well-established. nih.govresearchgate.net The selection of a suitable biphasic solvent system is the most critical parameter in CCC. researchgate.net

Preparative column chromatography, often using silica gel, is a fundamental step that precedes HPLC. mdpi.comnih.gov This technique handles larger quantities of the crude extract to yield enriched fractions. For compounds from Sarcophyton, a typical approach involves a step-gradient elution with solvent systems like petroleum ether-ethyl acetate. mdpi.com

| Technique | Stationary Phase | Mobile Phase/Solvent System | Application in Workflow |

| Preparative Column Chromatography | Silica Gel | Petroleum Ether-Ethyl Acetate (gradient) | Initial fractionation of crude extract mdpi.com |

| Countercurrent Chromatography | Liquid (e.g., upper phase of a biphasic system) | Liquid (e.g., lower phase of a biphasic system) | Fractionation of extracts, particularly for delicate compounds alfa-chemistry.comnih.gov |

Spectroscopic and Computational Approaches for Dereplication of this compound and Related Metabolites

Dereplication is the process of rapidly identifying known compounds from a biological extract at an early stage of the drug discovery pipeline to avoid the time-consuming process of re-isolating and re-characterizing previously described molecules. thieme-connect.com For a compound like this compound, which belongs to a large family of structurally related biscembranoids, efficient dereplication is crucial. acs.orgnih.gov

Rapid Spectroscopic Screening Techniques

Modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are the cornerstones of dereplication. thieme-connect.comresearchgate.net

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of a molecule, allowing for the determination of its molecular formula. nih.gov This is a rapid first pass to check against databases of known marine natural products. researchgate.net Techniques like LC-MS combine the separation power of liquid chromatography with the detection sensitivity of mass spectrometry, allowing for the rapid screening of fractions for the presence of known compounds by comparing their retention times and mass-to-charge ratios with established data. thieme-connect.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectra provide detailed structural information. 1H NMR spectra can give a quick fingerprint of the major components in a fraction. researchgate.net Characteristic signals, such as those for methyl groups, olefinic protons, and protons attached to carbons bearing heteroatoms, can be compared to published data for known compounds like this compound. vjs.ac.vn 2D NMR experiments (like COSY, HSQC, and HMBC) are used to build up the carbon skeleton and confirm the identity of the compound.

| Spectroscopic Data for this compound | |

| Molecular Formula | C41H60O9 nih.gov |

| Key NMR Data (in CDCl3) | The structure of this compound was established through extensive 1D and 2D NMR analysis, with key signals assigned to its tetracyclic framework. mdpi.comvjs.ac.vn Comparison of these spectral data with published values is a definitive step in its identification. |

Data Mining and Cheminformatics for Novelty Assessment

The vast amount of data generated from spectroscopic analyses is leveraged through computational tools and databases for efficient dereplication and novelty assessment. mdpi.comnih.gov

Natural Product Databases: Databases such as MarinLit, the Dictionary of Natural Products, and AntiBase are critical resources. mdpi.comthieme-connect.com Researchers can search these databases using molecular formulas, spectroscopic data (NMR shifts, MS peaks), and source organism information to check if a compound has been previously reported. thieme-connect.comresearchgate.net

Cheminformatics and Molecular Networking: Cheminformatics approaches analyze and compare chemical data to assess novelty. nih.govresearchgate.net A powerful, emerging technique is molecular networking, which uses tandem MS (MS/MS) data to group structurally related molecules within a complex mixture. nih.govacs.org In a molecular network, each node represents a molecule, and the connections (edges) between nodes represent spectral similarity. Known compounds in the network can be annotated by matching their MS/MS spectra to library data. A compound like this compound would appear in a cluster of related biscembranoids. nih.gov New, unannotated nodes within such a cluster would represent potentially novel analogs, guiding researchers to prioritize their isolation efforts. This strategy allows for a visual and systematic assessment of the chemical novelty of an extract before extensive purification is undertaken. nih.govacs.org

| Computational Tool/Database | Application in Dereplication | Relevance to this compound |

| MarinLit, AntiBase, Dictionary of Natural Products | Repository of known natural products with chemical and biological data. Searched with molecular formula, spectroscopic data, etc. mdpi.comthieme-connect.com | Provides reference data for this compound and its analogs for comparison. |

| Molecular Networking (e.g., GNPS) | Visualizes the chemical space of an extract based on MS/MS similarity, clustering structurally related compounds. nih.govacs.org | Would cluster this compound with other known and potentially new biscembranoids, highlighting novelty. |

| NMR Prediction and Comparison Tools | Predicts NMR spectra for a proposed structure or compares experimental data against a database of known spectra. oup.comacs.org | Confirms the identity of this compound by matching experimental NMR data with predicted or database spectra. |

Elucidation of the Absolute and Relative Stereochemistry of Methyl Tortuoate B

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignmentnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering profound insights into the connectivity and spatial relationships of atoms. For methyl tortuoate B, a suite of advanced NMR experiments was pivotal in establishing its complex stereochemical framework.

2D NMR Techniques for Relative Configurationnih.govresearchgate.net

The relative configuration of the multiple stereocenters within this compound was largely determined through two-dimensional (2D) NMR spectroscopy. nih.gov Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were employed to first establish the planar structure by identifying proton-proton and proton-carbon correlations through one or more bonds.

Of particular importance for determining the relative stereochemistry was the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. NOESY reveals through-space interactions between protons that are in close proximity, typically within 5 Å, providing crucial information about their relative orientation. By analyzing the NOESY correlations, researchers can deduce the spatial arrangement of substituents on the cyclic framework of the molecule. For instance, a strong NOESY correlation between two protons on a ring system would indicate that they are on the same face of the ring (a cis relationship).

While the specific 2D NMR data for this compound is detailed in the primary literature, access to the specific data tables was not available in the conducted search. nih.gov However, the published research confirms that a comprehensive analysis of 2D NMR data was the primary method for establishing the molecule's structure and relative stereochemistry. nih.gov

Table 1: Representative 2D NMR Correlations for Stereochemical Elucidation (Hypothetical Data) (Note: This table is a hypothetical representation to illustrate the type of data used. The actual data is contained within the primary literature. nih.gov)

| Correlation Type | Interacting Nuclei | Implied Stereochemical Relationship |

|---|---|---|

| NOESY | H-X / H-Y | Protons H-X and H-Y are on the same face of the molecule. |

| NOESY | H-A / Me-B | Methyl group B is in spatial proximity to proton A. |

Coupling Constant Analysis for Diastereomeric Determinationepa.gov

Proton-proton coupling constants (³JHH), observed as splitting in ¹H NMR spectra, are highly dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. rsc.org This dependence makes the analysis of coupling constants a powerful tool for determining the relative stereochemistry of adjacent stereocenters.

Chiroptical Methods for Absolute Configuration Determination

While NMR is powerful for determining relative stereochemistry, chiroptical methods are often employed to establish the absolute configuration of a chiral molecule. These techniques measure the differential interaction of the molecule with left and right circularly polarized light.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is analogous to ECD but operates in the infrared region, measuring the differential absorption of circularly polarized light associated with vibrational transitions. VCD provides a stereochemically sensitive fingerprint of the entire molecule. Similar to ECD, the absolute configuration is typically determined by comparing the experimental VCD spectrum with the DFT-calculated spectra for the possible enantiomers. No specific VCD studies for this compound were found in the performed search.

X-ray Crystallography in the Structural and Stereochemical Confirmation of Methyl Tortuoate Bnih.gov

The most definitive method for determining the complete three-dimensional structure of a crystalline compound, including its absolute stereochemistry, is single-crystal X-ray diffraction. The research on this compound was successful in obtaining suitable crystals of the compound. nih.gov

In this technique, a beam of X-rays is diffracted by the atoms in the crystal, producing a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of the precise position of each atom in the crystal lattice, yielding a detailed three-dimensional model of the molecule. This method unequivocally confirmed the relative and absolute stereochemistry that had been proposed by the spectroscopic methods. nih.gov

Computational Chemistry Approaches for Stereochemical Validation and Prediction

Density Functional Theory (DFT) Calculations for Chiroptical Properties

Density Functional Theory (DFT) has become an indispensable method for predicting the chiroptical properties of chiral molecules, such as Electronic Circular Dichroism (ECD) and Optical Rotation (OR). frontiersin.orgfrontiersin.org The comparison between computationally predicted spectra and experimentally measured spectra allows for the confident assignment of the absolute configuration of a molecule. researchgate.net

Time-dependent DFT (TDDFT) is the most common method employed for calculating ECD spectra. researchgate.netresearchgate.net This approach has been successfully used to determine the absolute configurations of numerous biscembranoids, a class of compounds to which this compound belongs. researchgate.netnih.gov For instance, the absolute configuration of methyl sarcotroate B, a diterpenoid structurally related to this compound, was determined using TDDFT ECD calculations. nih.gov Similarly, the absolute configurations of bislatumlides C and E were assigned through TDDFT calculations of their ECD spectra. researchgate.net

The general workflow for this method involves:

Conformational Search: Identifying all low-energy conformers of the molecule, typically using molecular mechanics force fields.

Geometry Optimization: Optimizing the geometry of each conformer using DFT, for example, with the B3LYP functional and a basis set like 6-31G*. mdpi.com

TDDFT Calculation: Calculating the excitation energies and rotational strengths for each optimized conformer.

Spectral Averaging: Generating a Boltzmann-averaged ECD spectrum based on the population of each conformer at a given temperature.

Comparison: Comparing the calculated ECD spectrum with the experimental one. A good agreement between the two allows for the unambiguous assignment of the absolute configuration. mdpi.com

The table below summarizes the typical parameters used in TDDFT-ECD calculations for related biscembranoid compounds.

| Parameter | Typical Value/Method | Reference |

| Functional | B3LYP | mdpi.com |

| Basis Set (Optimization) | 6-31G* | mdpi.com |

| Method | Time-Dependent Density Functional Theory (TDDFT) | researchgate.netresearchgate.net |

| Software | Gaussian | mdpi.com |

Quantum Mechanical NMR (QM-NMR) for Structural Confirmation

Quantum Mechanical Nuclear Magnetic Resonance (QM-NMR) has become a crucial tool for the structural confirmation of complex natural products, including the verification of relative stereochemistry. researchgate.netmdpi.com This method involves calculating the NMR parameters (chemical shifts and coupling constants) of possible diastereomers and comparing them with the experimental data. The diastereomer whose calculated data best matches the experimental data is considered the correct structure. mdpi.com

A widely used QM-NMR protocol is the DP4+ probability analysis. This statistical method provides a confidence level for the assignment of the correct stereoisomer. mdpi.com The procedure generally includes the following steps:

Conformational Search: A thorough conformational search for all possible diastereomers is performed.

Geometry Optimization: The geometries of the conformers are optimized at a DFT level. mdpi.com

NMR Shielding Constant Calculation: The NMR shielding constants are calculated for each conformer using a suitable method, such as the Gauge-Including Atomic Orbital (GIAO) approach, often with a functional like mPW1PW91 and a larger basis set (e.g., 6-311+G**). mdpi.com

Boltzmann Averaging: The calculated shielding constants are averaged for each diastereomer based on the Boltzmann population of its conformers.

DP4+ Analysis: The averaged calculated chemical shifts are then compared with the experimental values using the DP4+ statistical method to determine the most probable structure. mdpi.com

The successful application of QM-NMR and DP4+ analysis has been demonstrated in the stereochemical determination of diterpenoids isolated from Sarcophyton tortuosum, the same soft coral from which this compound was sourced. mdpi.com For a set of new diterpenoids, the relative configurations were unambiguously determined using this method, showcasing its reliability in distinguishing between complex stereoisomers. mdpi.com

The following table outlines the computational parameters often employed in QM-NMR calculations for structural elucidation.

| Parameter | Typical Value/Method | Reference |

| NMR Calculation Functional | mPW1PW91 | mdpi.com |

| NMR Calculation Basis Set | 6-311+G** | mdpi.com |

| Approach | Gauge-Including Atomic Orbital (GIAO) | mdpi.com |

| Statistical Analysis | DP4+ | mdpi.com |

Biosynthetic Pathway Elucidation of Methyl Tortuoate B

Proposed Biogenetic Pathway of Methyl Tortuoate B from Precursors

The biosynthesis of biscembranoids like this compound is proposed to proceed through a pathway that joins two monomeric cembranoid precursors. This dimerization is a key event that creates the characteristic 14/6/14-membered tricyclic carbon skeleton. Biogenetic considerations, supported by the co-isolation of plausible precursors from the same organisms, form the basis of the proposed pathway. researchgate.net

The formation of this compound is hypothesized to originate from two distinct cembranoid monomers, which act as a diene and a dienophile in a subsequent cycloaddition reaction. Research on biscembranoids from the soft coral Sarcophyton tortuosum has led to the identification of several monomeric cembranoids that are considered likely precursors. researchgate.net

One of the key proposed precursors, acting as the dienophile, is methyl tortuosoate. researchgate.net This compound possesses the necessary structural features, including a reactive double bond, to participate in the dimerization. The other monomeric unit is a cembranoid configured as a conjugated diene. While the exact structure of the diene precursor for this compound has not been definitively isolated in all cases, related studies on other biscembranoids suggest it is a cembranoid featuring a conjugated diene system, which is formed enzymatically from a more common cembranoid skeleton. mdpi.com The initial cembranoid skeletons themselves are formed from the cyclization of the universal C20 diterpene precursor, geranylgeranyl pyrophosphate (GGPP). oup.combeilstein-journals.org

Table 1: Proposed Cembranoid Precursors in this compound Biosynthesis

| Precursor Type | Proposed Compound(s) | Role in Biosynthesis | Source Organism |

|---|---|---|---|

| Dienophile | Methyl tortuosoate | Provides the dienophile component for the Diels-Alder reaction. | Sarcophyton tortuosum |

| Diene | Cembranoid with conjugated diene | Provides the diene component for the Diels-Alder reaction. | Sarcophyton tortuosum |

The central bond-forming event in the proposed biosynthesis of this compound is an intermolecular [4+2] Diels-Alder cycloaddition. mdpi.com This type of pericyclic reaction is a powerful tool in synthetic chemistry for forming six-membered rings and is also employed by nature to construct complex molecular architectures. mdpi.comnih.gov

In this proposed pathway, a cembranoid monomer containing a conjugated diene system reacts with another cembranoid monomer, the dienophile (e.g., methyl tortuosoate), which contains an activated double bond. The concerted movement of electrons between the diene and dienophile leads to the simultaneous formation of two new carbon-carbon bonds, creating the central six-membered ring that links the two 14-membered cembranoid macrocycles. The specific stereochemistry of this compound is determined by the geometry of the reacting partners and the facial selectivity (endo/exo) of the cycloaddition, which is believed to be under enzymatic control. mdpi.comsciencedaily.com

Enzymology of Key Biosynthetic Steps for this compound

While the precise enzymes responsible for the biosynthesis of this compound have not yet been isolated and characterized, recent advances in the study of diterpenoid biosynthesis in soft corals allow for well-founded hypotheses regarding the classes of enzymes involved. oup.comucsd.eduresearchgate.net The pathway likely involves at least three key types of enzymes: terpene cyclases, cytochrome P450 monooxygenases, and a putative Diels-Alderase.

To date, no specific enzymes have been functionally characterized for the synthesis of this compound. However, research into other coral-derived diterpenoids has revealed that coral genomes encode the necessary enzymatic machinery, dispelling the long-held belief that these compounds were exclusively products of symbiotic microbes. ucsd.eduresearchgate.netnih.gov

Terpene Cyclases (TPS): The initial formation of the 14-membered cembranoid ring from the linear precursor GGPP is catalyzed by a diterpene cyclase. oup.combeilstein-journals.org These enzymes are responsible for generating the core carbon skeleton of the monomeric precursors.

Cytochrome P450 Monooxygenases (CYP450s): Following cyclization, the cembranoid skeleton undergoes various oxidative modifications, such as hydroxylations and epoxidations. These "tailoring" reactions are typically catalyzed by CYP450 enzymes, which add functional groups that are critical for the subsequent dimerization and the final structure of the natural product. oup.comrsc.org

Diels-Alderases: The key intermolecular [4+2] cycloaddition is hypothesized to be catalyzed by a specialized enzyme known as a Diels-Alderase. The existence of such enzymes, which facilitate this powerful bond-forming reaction with high stereo- and regioselectivity, has been confirmed in bacteria and fungi. nih.govsciencedaily.com It is highly probable that a coral-encoded Diels-Alderase catalyzes the dimerization of the cembranoid monomers to form the biscembranoid core. mdpi.com

Table 2: Putative Enzymes in this compound Biosynthesis

| Enzyme Class | Proposed Function | Substrate(s) | Product(s) |

|---|---|---|---|

| Terpene Cyclase (TPS) | Formation of the 14-membered cembranoid ring. | Geranylgeranyl Pyrophosphate (GGPP) | Cembranoid skeleton |

| Cytochrome P450 (CYP450) | Oxidative tailoring of the cembranoid monomers (e.g., hydroxylation, epoxidation). | Cembranoid skeleton | Functionalized cembranoid precursors |

Specific mechanistic studies of the enzymes for this compound are not yet available. However, the general mechanisms of the proposed enzyme classes are well-understood.

Terpene Cyclase Mechanism: Diterpene cyclases initiate catalysis by removing the pyrophosphate group from GGPP to generate a geranylgeranyl cation. This is followed by a complex cascade of intramolecular cyclizations and rearrangements, guided by the enzyme's active site, to form the final cembranoid ring system. beilstein-journals.orgresearchgate.net

CYP450 Mechanism: CYP450 enzymes utilize a heme cofactor to activate molecular oxygen, enabling the insertion of an oxygen atom into a C-H bond on the cembranoid substrate to form a hydroxyl group or an epoxide. oup.com

Diels-Alderase Mechanism: Enzymatic Diels-Alder reactions are thought to proceed via a mechanism where the enzyme binds both the diene and dienophile in a specific orientation within its active site. nih.govwikipedia.org This precise positioning lowers the activation energy and controls the stereochemical outcome of the concerted cycloaddition, a feat that is often difficult to achieve in non-enzymatic synthesis. sciencedaily.com

Genetic Basis and Regulation of this compound Biosynthesis

The genetic blueprint for this compound biosynthesis has not been identified. However, recent landmark studies on soft corals have provided a foundational framework for understanding how the production of such defensive compounds is encoded and regulated. ucsd.eduresearchgate.net

It has been discovered that genes for diterpenoid biosynthesis in octocorals are organized into biosynthetic gene clusters (BGCs). ucsd.eduresearchgate.netnih.gov A BGC is a locus on the chromosome where all the genes encoding the enzymes for a specific biosynthetic pathway (e.g., terpene cyclase, P450s, transferases) are physically clustered together. This co-localization facilitates the co-regulation of the entire pathway, allowing the organism to efficiently produce the defensive compound when needed. mdpi-res.com

While the specific BGC for this compound remains to be discovered, it is highly probable that the genes for its cembranoid precursors and their subsequent dimerization are located in one such cluster within the Sarcophyton tortuosum genome. The regulation of this cluster is likely controlled by specific transcription factors that can activate or repress the expression of all the pathway genes simultaneously in response to ecological cues, such as predation pressure. nih.govnih.gov The discovery of these defensive BGCs in corals opens the door to future genome mining efforts to identify the this compound pathway and potentially harness it for biotechnological applications through heterologous expression in microbial hosts. ucsd.edusemanticscholar.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methyl tortuosoate |

Biosynthetic Gene Cluster Identification and Analysis

The genes responsible for the biosynthesis of secondary metabolites in many organisms are often found physically clustered together in the genome, forming a biosynthetic gene cluster (BGC). acs.orgresearchgate.net This arrangement is believed to facilitate the coordinated regulation and inheritance of the entire metabolic pathway. For a long time, it was assumed that complex natural products from marine invertebrates were produced by their microbial symbionts. However, recent genomic and transcriptomic studies have overturned this paradigm, revealing that soft corals themselves possess the genetic machinery to synthesize complex terpenoids. researchgate.netnih.govresearchgate.net

Definitive identification of the BGC for this compound has not yet been reported. However, the discovery of terpene BGCs in other soft corals provides a blueprint for what such a cluster might entail. researchgate.netnih.gov For instance, a characterized BGC from the soft coral Erythropodium caribaeorum, which produces the diterpene eleutherobin, contains a terpene cyclase gene alongside genes encoding for tailoring enzymes like cytochrome P450 monooxygenases. researchgate.netnih.gov

Based on these findings, a hypothetical BGC for this compound in Sarcophyton tortuosum would be expected to contain:

Terpene Cyclase(s) (TPC): At least one, and possibly several, TPC genes responsible for cyclizing GGPP into the two different cembranoid monomers required for the Diels-Alder reaction.

Cytochrome P450 Monooxygenases (CYPs): A suite of CYP genes to perform the various oxidation reactions needed to functionalize the cembranoid skeletons, creating the necessary reactive sites for the cycloaddition and subsequent modifications.

Dehydrogenases/Reductases: Genes encoding enzymes for redox modifications.

Methyltransferases (MTs): A gene for the enzyme that adds the methyl group to form the methyl ester functionality in this compound.

Transport-related proteins: Genes encoding transporters that may be involved in sequestering the final product or toxic intermediates.

Regulatory genes: Genes encoding transcription factors that control the expression of the other genes within the cluster.

The table below presents an example of genes identified within a characterized terpene biosynthetic gene cluster from a soft coral, illustrating the typical composition of such a cluster.

| Gene Type | Putative Function | Relevance to this compound Biosynthesis |

| Terpene Cyclase (TPS) | Catalyzes the formation of the core carbon skeleton from GGPP. | Essential for creating the cembranoid monomers. |

| Cytochrome P450 | Catalyzes oxidation and other tailoring reactions. | Required for creating the functional groups on the monomers and the final product. |

| Acyltransferase (AT) | Transfers acyl groups. | Potentially involved in modifying the cembranoid precursors. |

| Dehydrogenase (DH) | Catalyzes oxidation/reduction reactions. | Involved in the tailoring steps of the biosynthetic pathway. |

| Transporter | Efflux or transport of metabolites. | May be involved in moving intermediates or the final compound. |

This table is a generalized representation based on discovered coral BGCs and is hypothetical for this compound.

Transcriptional and Post-Transcriptional Regulation of Biosynthetic Genes

The production of secondary metabolites like this compound is tightly regulated to ensure it occurs at the appropriate time and in response to specific ecological triggers, such as defense against predators or competition. This regulation occurs at multiple levels, including the transcription of biosynthetic genes and the post-transcriptional processing of the resulting mRNA.

Transcriptional Regulation

Transcriptional regulation controls the rate at which genes are transcribed into mRNA. mdpi.commdpi.com This process is primarily mediated by transcription factors (TFs), which are proteins that bind to specific DNA sequences (promoters) to activate or repress gene expression. mdpi.commdpi.com While the specific TFs that regulate this compound biosynthesis are unknown, studies in other organisms, particularly plants, have identified several families of TFs that are conserved across kingdoms and play key roles in regulating terpenoid biosynthesis. mdpi.commdpi.comnih.gov These likely have analogous functions in soft corals.

MYB (myeloblastosis-related): This large family of TFs is known to regulate a wide array of secondary metabolic pathways, including those for terpenoids. mdpi.comnih.gov

bHLH (basic helix-loop-helix): bHLH factors often work in concert with MYB proteins to regulate biosynthetic pathways. mdpi.comnih.gov

AP2/ERF (APETALA2/Ethylene-Responsive Factor): These TFs are well-known for their role in responding to hormonal signals like jasmonate, which is often involved in defense responses and the induction of secondary metabolite production. mdpi.com

WRKY: This family of TFs is also frequently associated with defense responses and the regulation of specialized metabolic pathways. mdpi.com

It is plausible that a complex interplay between these types of transcription factors governs the expression of the this compound biosynthetic gene cluster in Sarcophyton tortuosum, likely in response to external stimuli.

Post-Transcriptional Regulation

After the biosynthetic genes are transcribed into pre-mRNA, further layers of regulation can occur before the final proteins are made. These post-transcriptional mechanisms add another level of control over the metabolic output.

Alternative Splicing: This process can generate multiple different mRNA transcripts, and thus different protein isoforms, from a single gene. This could potentially alter the function or activity of biosynthetic enzymes, leading to different metabolic products.

microRNAs (miRNAs): These are small, non-coding RNA molecules that can bind to complementary mRNA sequences, leading to their degradation or the inhibition of their translation into protein. mdpi.com It is conceivable that miRNAs could target the mRNAs of key biosynthetic enzymes or transcription factors in the this compound pathway, thereby downregulating its production.

RNA-binding proteins (RBPs): These proteins can influence the stability, localization, and translation of mRNA transcripts, providing another mechanism for fine-tuning the levels of biosynthetic enzymes.

While direct evidence in soft corals is still emerging, these conserved regulatory mechanisms are fundamental to eukaryotic gene expression and are very likely to play a role in controlling the intricate biosynthesis of this compound. mdpi.com

Biotechnological Approaches for Enhancing this compound Production

The potent biological activities and complex structure of this compound make it an attractive target for biotechnological production. Harvesting from the wild is often unsustainable and yields are typically low. Therefore, developing alternative production platforms is a key area of research. The primary strategies focus on metabolic engineering and heterologous expression.

The core of this approach lies in identifying the biosynthetic genes, particularly the terpene cyclases and tailoring enzymes, and introducing them into a microbial host that can be easily and rapidly cultivated. mdpi.comnih.gov

Heterologous Expression in Microbial Hosts

Yeast (Saccharomyces cerevisiae) and bacteria (Escherichia coli) are the most common hosts for heterologous expression of terpenoid pathways. researchgate.netnih.gov The general workflow involves:

Gene Identification and Synthesis: Identifying the candidate genes from the Sarcophyton genome or transcriptome and synthesizing codon-optimized versions for the chosen host.

Vector Construction: Cloning the biosynthetic genes into expression vectors.

Host Engineering: Transforming the microbial host with the vectors. Often, the host's native metabolism is also engineered to increase the supply of the precursor, GGPP. This can involve upregulating key enzymes in the MVA or MEP pathway.

Fermentation and Optimization: Culturing the engineered microbes in bioreactors and optimizing conditions (e.g., media composition, temperature, pH) to maximize the production of the desired compound.

Recent successes in expressing coral terpene cyclases in yeast to produce cembranoid scaffolds demonstrate the feasibility of this approach for the precursors of this compound. nih.gov By co-expressing the specific cembranoid synthases, the putative Diels-Alderase, and the necessary tailoring enzymes, it may be possible to reconstitute the entire this compound pathway in a microbial chassis.

The table below outlines some of the key biotechnological strategies and their rationales.

| Strategy | Description | Potential Impact on this compound Production |

| Heterologous expression of terpene cyclases | Expressing the specific coral TPCs that produce the cembranoid monomers in yeast or E. coli. | Enables the production of the key building blocks of this compound. |

| Pathway Reconstruction | Co-expressing the entire suite of biosynthetic genes (TPCs, CYPs, MTs, etc.) in a single host. | Could lead to the de novo production of the final this compound molecule. |

| Precursor Supply Enhancement | Overexpressing key genes in the host's native MVA or MEP pathway (e.g., HMG-CoA reductase). | Increases the pool of GGPP available for the heterologous pathway, boosting overall yield. |

| Fermentation Optimization | Systematically adjusting culture conditions such as temperature, pH, and nutrient feeding. | Maximizes cell growth and product formation, making the process more economically viable. |

These biotechnological methods hold the promise of providing a sustainable and scalable supply of this compound, which would greatly facilitate further research into its pharmacological potential and potential therapeutic applications.

Chemical Synthesis and Derivatization Strategies for Methyl Tortuoate B

Retrosynthetic Analysis of Methyl Tortuoate B

A plausible retrosynthetic analysis of this compound would commence with a disconnection of the tetracyclic core at the junction formed by the putative Diels-Alder cycloaddition. This key step would reveal two simpler, yet still complex, cembranoid-like precursors: a diene and a dienophile. This approach mirrors the proposed biosynthetic pathway. acs.org

Further deconstruction of these cembranoid precursors would involve severing the macrocyclic rings, likely through retro-olefination or retro-aldol reactions, to yield more manageable acyclic fragments. These fragments would ultimately be traced back to simple, commercially available starting materials, incorporating the necessary stereocenters through well-established asymmetric reactions. Given the structural relationship between this compound and methyl isosartortuoate, the retrosynthetic strategy developed for the latter provides a valuable blueprint. researchgate.net The key difference, the absence of a hydroxyl group at C-27 in this compound, would need to be accounted for in the design of the acyclic precursors. nih.gov

Total Synthesis Approaches and Methodological Innovations

A forward synthesis based on the retrosynthetic analysis would be a convergent approach, involving the independent synthesis of the two main cembranoid-like fragments followed by their crucial coupling via a Diels-Alder reaction. The construction of the individual fragments would necessitate the application of modern synthetic methodologies to control the numerous stereocenters and functional groups.

Achieving the correct stereochemistry is paramount in the synthesis of complex natural products like this compound. nih.gov The synthesis of the chiral building blocks for the cembranoid precursors would likely employ asymmetric catalysis, such as Sharpless asymmetric epoxidation or dihydroxylation, to install key stereocenters with high enantiomeric excess. researchgate.net Chiral pool starting materials, such as readily available terpenes or amino acids, could also be utilized to introduce initial stereochemical information that is then propagated through the synthetic sequence. nih.gov The stereochemical outcome of the key Diels-Alder reaction would be a critical step, potentially guided by the inherent stereochemistry of the diene and dienophile fragments.

Semi-Synthesis of this compound and Analogues from Natural Precursors

Currently, there are no reported semi-synthetic routes to this compound. However, this approach holds potential if a more abundant, structurally related natural product from Sarcophyton tortuosum or another marine source could be identified. Such a precursor could be chemically modified to yield this compound. For example, if a related tetraterpenoid with additional hydroxyl groups were available, selective deoxygenation could provide a route to the target molecule. This strategy would be contingent on the isolation of a suitable and readily available starting material.

Derivatization and Analogue Design of this compound

To date, no derivatization or analogue design studies have been specifically reported for this compound. The initial isolation paper described its cytotoxic activity, but further exploration of its therapeutic potential would necessitate the synthesis of various analogues to establish a structure-activity relationship (SAR). nih.gov

Should a synthetic route to this compound be established, targeted structural modifications could be undertaken to probe the pharmacophore of the molecule. Key functional groups that could be modified include the methyl ester, the ketone functionalities, and the various double bonds within the tetracyclic framework.

Table 1: Potential Sites for SAR Studies on this compound

| Region of Molecule | Potential Modification | Rationale |

| Methyl Ester | Hydrolysis to the carboxylic acid, formation of amides, or reduction to the alcohol. | To investigate the role of the ester in target binding and to modulate polarity. |

| Ketone Groups | Reduction to alcohols with varying stereochemistry, or conversion to oximes or other derivatives. | To probe the importance of the carbonyl groups for biological activity. |

| Double Bonds | Selective hydrogenation, epoxidation, or dihydroxylation. | To explore the influence of the overall shape and electronic properties of the molecule on its activity. |

| Peripheral Methyl Groups | Modification or removal through total synthesis of analogues. | To assess the contribution of these lipophilic groups to target engagement. |

These modifications would allow for a systematic investigation of how changes in the structure of this compound affect its biological activity, providing valuable insights for the potential development of this complex marine natural product into a therapeutic agent. nih.govacs.org

Development of Chemical Probes and Conjugates for Mechanistic Investigations

A comprehensive search of scientific literature and chemical databases reveals a notable absence of published research on the development of chemical probes or conjugates specifically derived from this compound. To date, there are no available studies detailing the design, synthesis, or application of such tools for mechanistic investigations into the biological activities of this natural product.

The development of chemical probes is a critical step in elucidating the mechanism of action of a bioactive compound. These tools, which often incorporate reporter tags (like fluorophores or biotin) or reactive groups for covalent labeling, are instrumental in identifying molecular targets, studying target engagement, and visualizing the compound's distribution within cells or tissues.

Similarly, the creation of conjugates, where the parent molecule is linked to another chemical entity, can be used to enhance solubility, improve delivery, or investigate specific biological pathways.

However, in the case of this compound, the scientific community has not yet reported the successful creation or utilization of these molecular tools. Consequently, there is no data to populate tables regarding probe structures, linker chemistries, or their applications in target identification and validation studies. The lack of such research indicates a significant gap in the exploration of this compound's therapeutic potential and underlying biological functions. Future research efforts may focus on this area to advance the understanding of this compound.

Molecular and Cellular Mechanisms of Action of Methyl Tortuoate B

Identification of Molecular Targets and Binding Interactions of Methyl Tortuoate B

The initial step in elucidating the mechanism of action for any bioactive compound is the identification of its direct molecular binding partners. These interactions, governed by the principles of molecular recognition, are what trigger the downstream biological effects.

Protein-ligand interaction studies are fundamental to understanding how a small molecule like this compound exerts its effects. These studies aim to identify specific protein targets and characterize the non-covalent bonds that stabilize the interaction, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. Computational methods like molecular docking and molecular dynamics simulations are often employed to predict binding sites and affinities, while experimental techniques such as surface plasmon resonance, isothermal titration calorimetry, and X-ray crystallography provide definitive evidence of these interactions.

As of the current body of scientific literature, specific protein-ligand interaction studies detailing the direct binding of this compound to a particular protein target have not been reported. While its downstream effects suggest interactions with proteins involved in inflammatory signaling, the direct molecular targets remain an area for future investigation.

Beyond proteins, small molecules can also exert their biological effects by binding directly to nucleic acids (DNA or RNA). Such interactions can interfere with DNA replication, transcription, or translation, leading to cellular effects like apoptosis or cell cycle arrest. Techniques used to study these interactions include spectroscopic methods (UV-Vis, fluorescence), gel electrophoresis, and nuclear magnetic resonance (NMR) spectroscopy. These methods can reveal the mode of binding (e.g., intercalation, groove binding) and the structural changes induced in the nucleic acid upon ligand binding.

Currently, there are no published studies investigating the direct interaction of this compound with DNA or RNA. Therefore, it is not known whether its mechanism of action involves direct modulation of nucleic acid structure or function.

Elucidation of Downstream Signaling Pathways Modulated by this compound

Despite the lack of direct binding studies, research has successfully identified key signaling pathways that are modulated by this compound, providing significant insight into its mechanism of action.

A significant finding in the study of this compound is its ability to inhibit the nuclear factor-κB (NF-κB) signaling pathway. NF-κB is a crucial transcription factor complex that plays a central role in regulating immune and inflammatory responses, cell proliferation, and survival. sigmaaldrich.comnih.gov In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation by signals like tumor necrosis factor-alpha (TNFα), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. nih.gov This allows the NF-κB dimers (typically p50-p65) to translocate to the nucleus and initiate the transcription of target genes.

Studies have shown that this compound exhibits a dose-dependent inhibitory effect on TNFα-induced NF-κB transcriptional activity in human hepatoma (HepG2) cells. This suggests that this compound interferes with a component of the NF-κB signaling cascade, preventing the transcription of NF-κB's target genes.

The inhibition of the NF-κB pathway by this compound has direct consequences on the expression of pro-inflammatory genes. Two such genes are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are transcriptionally regulated by NF-κB. mdpi.commedchemexpress.comnih.gov These enzymes are key mediators of the inflammatory response, with iNOS producing nitric oxide (NO) and COX-2 producing prostaglandins. mdpi.com

Research has demonstrated that this compound effectively inhibits the induction of iNOS and COX-2 mRNA in a dose-dependent manner. researchgate.net This finding is consistent with its observed inhibition of NF-κB activity and provides a clear molecular basis for its anti-inflammatory properties. By suppressing the expression of these key pro-inflammatory enzymes, this compound can attenuate the inflammatory cascade.

Cellular Effects and Phenotypic Responses Induced by this compound in Biological Models

The modulation of signaling pathways and gene expression by this compound culminates in observable cellular effects, most notably cytotoxicity against various cancer cell lines. This has been a primary focus of the research on this compound.

This compound has been shown to exhibit significant cytotoxic activity against a panel of human and murine cancer cell lines. nih.gov The potency of this effect, typically measured by the half-maximal inhibitory concentration (IC₅₀), varies depending on the cell line. These findings highlight the potential of this compound as a lead compound for the development of novel anticancer agents. The cytotoxic effects are the ultimate phenotypic response resulting from the underlying molecular mechanisms, which may include the inhibition of pro-survival pathways like NF-κB and the induction of apoptosis.

Interactive Table: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (μM) | IC₅₀ (μg/mL) | Reference |

|---|---|---|---|---|

| P-388 | Murine Lymphocytic Leukemia | - | 5.0 | nih.gov |

| CNE-2 | Human Nasopharyngeal Carcinoma | - | 24.7 | nih.gov |

| HL-60 | Human Promyelocytic Leukemia | 9.0 - 28.7 | - | nih.gov |

| A-549 | Human Lung Carcinoma | 9.0 - 28.7 | - | nih.gov |

| HCT-116 | Human Colon Carcinoma | 9.0 - 28.7 | - | nih.gov |

IC₅₀ values for HL-60, A-549, and HCT-116 were reported as a range for a group of compounds including this compound.

Modulation of Cellular Processes (e.g., proliferation, apoptosis, differentiation)

This compound, a tetracyclic tetraterpenoid isolated from marine soft corals of the genus Sarcophyton, has been identified as a modulator of fundamental cellular processes, primarily through its potent cytotoxic and anti-proliferative activities. researchgate.net Research indicates that the compound's primary mechanism of action in cancer cells involves the induction of cell death and the inhibition of cell growth.

The primary cellular process affected by this compound is proliferation. The compound has demonstrated a significant inhibitory effect on the growth of a wide range of human cancer cell lines. frontiersin.org This anti-proliferative capacity is the basis of its cytotoxic characterization. While the precise signaling pathways that are disrupted by this compound to halt proliferation have not been fully elucidated in the available literature, its activity is consistently observed across multiple cancer types.

In addition to inhibiting proliferation, there is evidence to suggest that this compound induces apoptosis, or programmed cell death. nih.govacs.org The ability to trigger apoptosis is a key characteristic of many anticancer agents. By activating intrinsic or extrinsic apoptotic pathways, compounds can selectively eliminate malignant cells. For instance, some marine-derived compounds are known to mediate apoptosis through pathways involving tumor necrosis factor (TNF) receptors or by disrupting mitochondrial functions. acs.orgpasteur.fr While it is suggested that this compound acts as an apoptosis-inducing agent, detailed studies mapping the specific apoptotic cascade, such as the activation of caspases or the regulation of the Bcl-2 protein family, have not been extensively reported for this specific compound. nih.gov

Investigation of this compound in in vitro Cell Culture Systems

The cytotoxic potential of this compound has been exclusively investigated using in vitro cell culture systems. These studies have been crucial in establishing the compound's anti-cancer profile and have utilized a panel of established human cancer cell lines as models. The sulforhodamine B (SRB) colorimetric assay is a common method used in these investigations to determine cytotoxicity. frontiersin.org

This compound has shown significant cytotoxic effects against various human cancer cell lines, including those of the breast (MCF7), oral cavity (KB), leukemia (HL-60), colon (SW480), and lung (LU-1). frontiersin.org It has also been evaluated against human nasopharyngeal carcinoma (CNE-2) and murine lymphocytic leukemia (P-388) cell lines, exhibiting notable cytotoxicity. researchgate.netmdpi.com

The potency of its cytotoxic effect is measured by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population. The IC₅₀ values for this compound vary across different cell lines, indicating a degree of selective activity. For example, significant cytotoxic effects, with IC₅₀ values between 10.54 µM and 19.38 µM, were recorded for the MCF7, KB, HL-60, SW480, and LU-1 cell lines. frontiersin.org In other studies, cytotoxicity was observed against the CNE-2 and P-388 cell lines with IC₅₀ values of 24.7 µg/mL and 5.0 µg/mL, respectively. researchgate.net Further investigations have confirmed its activity against HL-60, A-549 (lung carcinoma), and HCT-116 (colorectal carcinoma) cell lines, with IC₅₀ values ranging from 9.0 to 28.7 μM. researchgate.net

The following table summarizes the reported in vitro cytotoxic activity of this compound against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|

| MCF7 | Breast Cancer | 10.54 - 19.38 | - | frontiersin.org |

| KB | Oral Carcinoma | 10.54 - 19.38 | - | frontiersin.org |

| HL-60 | Acute Promyelocytic Leukemia | 10.54 - 19.38 | - | frontiersin.org |

| SW480 | Colon Adenocarcinoma | 10.54 - 19.38 | - | frontiersin.org |

| LU-1 | Lung Cancer | 10.54 - 19.38 | - | frontiersin.org |

| CNE-2 | Nasopharyngeal Carcinoma | - | 24.7 | researchgate.net |

| P-388 | Murine Lymphocytic Leukemia | - | 5.0 | researchgate.net |

| A-549 | Lung Carcinoma | 9.0 - 28.7 | - | researchgate.net |

Mechanistic Investigations through Chemical Biology Tools

Affinity-Based Probes and Activity-Based Protein Profiling

Affinity-based probes (AfBPs) and activity-based protein profiling (ABPP) are powerful chemical biology strategies used to identify the molecular targets of bioactive compounds like natural products. frontiersin.orgmdpi.com AfBPs are typically designed by modifying the structure of a known bioactive molecule to include a reactive group for covalent binding and a reporter tag for detection. frontiersin.orgfrontiersin.org ABPP, on the other hand, utilizes probes that covalently react with the active sites of entire enzyme families to profile their functional state in complex biological systems. frontiersin.orgnih.gov These techniques are instrumental in moving beyond phenotypic observations to uncover direct protein-drug interactions and mechanisms of action.

Despite the potential of these methods to elucidate the specific targets of marine natural products, a review of the available scientific literature indicates that specific affinity-based probes derived from the this compound scaffold have not been developed. nih.gov Consequently, studies employing activity-based protein profiling to globally map the enzymatic targets of this compound within cancer cells have not been reported. The application of such chemoproteomic tools would be a critical next step in understanding the precise molecular basis for its observed cytotoxicity.

Genetic Perturbation Studies in Conjunction with this compound Treatment

Genetic perturbation screens, such as those using CRISPR-Cas9 technology, are high-throughput methods used to uncover gene functions and to understand how genetic factors influence a cell's response to a specific drug. nih.govnih.gov By systematically knocking out or altering the expression of genes in a cell population and then treating those cells with a compound of interest, researchers can identify which genes render cells either more sensitive or more resistant to the drug's effects. youtube.comresearchgate.net This approach can reveal the cellular pathways that are essential for the compound's activity or that are involved in resistance mechanisms.

While this is a powerful approach for elucidating the mechanism of action for novel therapeutic agents, there are no specific studies in the accessible scientific literature that document the use of pooled or arrayed genetic perturbation screens in conjunction with this compound treatment. Such investigations would be invaluable for identifying the key genetic determinants of its anti-proliferative and pro-apoptotic effects and for uncovering potential mechanisms of resistance.

Structure Activity Relationship Sar Studies and Computational Modeling of Methyl Tortuoate B Analogues

Systematic SAR Analysis of Methyl Tortuoate B Derivatives

Systematic Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, providing crucial insights into how specific structural modifications of a lead compound influence its biological activity. acs.org This process typically involves the synthesis of a series of analogues where specific functional groups or structural motifs are altered, followed by biological evaluation to identify key pharmacophoric features.

Despite the documented cytotoxic potential of this compound, a review of the current scientific literature reveals a lack of systematic SAR studies conducted on its derivatives. Research has primarily focused on the isolation and initial biological characterization of the natural product itself. mdpi.comacs.org this compound has been identified alongside similar compounds such as methyl tortuoate A and methyl sartortuoate, which also exhibit cytotoxicity. nih.govacs.org

The cytotoxic activity of this compound against several human cancer cell lines has been reported, as detailed in the table below.

| Cell Line | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |

| Human Nasopharyngeal Carcinoma (CNE-2) | 24.7 | - | mdpi.comnih.gov |

| Murine Lymphocytic Leukemia (P-388) | 5.0 | - | mdpi.comnih.gov |

| Human Promyelocytic Leukemia (HL-60) | - | 9.0 - 28.7 | mdpi.com |

| Human Lung Carcinoma (A-549) | - | 9.0 - 28.7 | mdpi.com |

| Human Colon Carcinoma (HCT-116) | - | 9.0 - 28.7 | mdpi.com |

| Note: A specific molar concentration for some IC₅₀ values was not provided in the source material. |

While this data establishes a baseline of biological activity, the absence of studies on synthesized analogues means that the specific contributions of its tetracyclic core, methyl ester group, or other structural features to its cytotoxicity remain undefined. Without such studies, it is not possible to delineate which parts of the molecule are essential for activity and which can be modified to improve potency or selectivity.

Computational Modeling and Docking Studies for this compound-Target Interactions

Computational modeling and molecular docking are powerful tools used to predict and analyze the interactions between a small molecule and its biological target at an atomic level. mdpi.comresearchgate.net These in silico methods can provide hypotheses about the mechanism of action, guide the design of more potent inhibitors, and help to understand the structural basis of activity. dntb.gov.uanih.gov

A comprehensive search of the scientific literature indicates that no specific computational modeling or molecular docking studies have been published for this compound. The biological target of this compound has not yet been identified, which is a prerequisite for structure-based drug design and docking studies. While general computational methods for drug discovery are well-established, their application to this compound is yet to be reported. researchgate.netresearchgate.net The elucidation of its molecular target would be a critical next step to enable such computational analyses.

Rational Design of this compound Analogues with Enhanced Mechanistic Specificity

Rational drug design is an inventive process that leverages the knowledge of a biological target and the SAR of lead compounds to create new molecules with improved properties, such as enhanced efficacy, selectivity, and reduced toxicity. wikipedia.orgwiley.com This approach is in contrast to random screening and relies heavily on the foundational data from SAR and computational studies.

Given the current lack of systematic SAR data and the absence of identified biological targets or computational models for this compound, the rational design of analogues with enhanced mechanistic specificity has not been described in the available scientific literature. The development of such analogues is contingent upon a deeper understanding of how this compound exerts its cytotoxic effects and which structural modifications can be made to optimize its interaction with its yet-to-be-identified target. Future research in this area would logically follow the establishment of a robust SAR profile and the identification of its molecular mechanism of action.

Advanced Analytical Methodologies for Methyl Tortuoate B Research

Quantitative Determination of Methyl Tortuoate B in Biological and Synthetic Matrices

Accurate quantification of this compound is fundamental for pharmacological, biosynthetic, and quality control studies. This requires methods that are sensitive, specific, and robust, especially when dealing with complex biological matrices like coral tissue extracts or physiological fluids, or synthetic reaction mixtures.

High-resolution liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of specific small molecules in complex mixtures. tandfonline.com This technique offers exceptional selectivity and sensitivity, allowing for the detection and quantification of analytes at very low concentrations. tandfonline.commdpi.com A quantitative method for this compound would typically involve separation by reverse-phase HPLC followed by detection using a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. jst.go.jpresearchgate.net

The development of a validated LC-MS/MS assay involves several key steps: optimization of chromatographic conditions to achieve good peak shape and separation from matrix interferents, and optimization of mass spectrometry parameters for maximum sensitivity. unc.edufrontiersin.org A stable, isotopically-labeled internal standard is ideally used to correct for variations during sample preparation and analysis. unc.edu The method is validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LLOQ) according to regulatory guidelines. unc.eduturkjps.org

While a specific validated method for this compound is not publicly available, a representative LC-MS/MS method can be conceptualized based on established protocols for other diterpenoids. jst.go.jpresearchgate.net This would involve monitoring specific precursor-to-product ion transitions that are unique to this compound and its internal standard.

Table 1: Representative LC-MS/MS Parameters for Quantitative Analysis of this compound

This table presents hypothetical yet realistic parameters for a quantitative LC-MS/MS method, derived from typical methods for similar diterpenoid compounds. jst.go.jpresearchgate.netturkjps.orgunimi.it

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.5 µm) frontiersin.org |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Linear gradient from 15% to 95% B over 10 minutes frontiersin.org |

| Flow Rate | 0.4 mL/min unimi.it |

| Column Temperature | 40°C frontiersin.org |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transition (SRM) | Hypothetical m/z [M+H]+ → Fragment ion |

| Internal Standard | Hypothetical ¹³C-labeled this compound |

| Validation Parameters | |

| Linearity Range | 1–1000 ng/mL (r² > 0.99) turkjps.org |

| LLOQ | 1 ng/mL turkjps.org |

| Accuracy | 85–115% |

| Precision (RSD%) | <15% |

The analysis of natural product extracts, such as those from the marine sponge Sarcophyton tortuosum, is challenging due to the presence of hundreds to thousands of different metabolites. mdpi.comnih.gov Hyphenated techniques, which couple a separation method with a spectroscopic detection technology, are essential for navigating this complexity. tjnpr.orgbeilstein-journals.orguni-hohenheim.de

LC-MS: As the primary tool, LC-MS is used for initial chemical profiling and dereplication—the rapid identification of known compounds to avoid their re-isolation. japsonline.comfrontiersin.org High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of elemental formulas for this compound and co-occurring metabolites. uni-hohenheim.de

LC-NMR: The hyphenation of liquid chromatography with nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for the online structural elucidation of unknown natural products directly within a semi-purified fraction, reducing the need for complete isolation. mdpi.com

HPTLC-MS: High-performance thin-layer chromatography (HPTLC) can be coupled with mass spectrometry to screen multiple extracts simultaneously. uni-hohenheim.de This is particularly useful for identifying which extracts contain compounds of interest, like this compound, before committing to more time-consuming LC-MS analysis. uni-hohenheim.de

These techniques are invaluable for studying the chemical ecology of the source organism and for bioprospecting for new, related compounds. mdpi.comfrontiersin.org

Metabolomic and Flux Analysis of this compound Biosynthesis and Metabolism

Metabolomics provides a comprehensive snapshot of the small-molecule metabolites present in a biological system under specific conditions. frontiersin.orgfrontiersin.org When applied to Sarcophyton tortuosum or a potential microbial symbiont responsible for production, metabolomics can reveal the precursors and intermediates related to the biosynthesis of this compound. frontiersin.orgmdpi.com By comparing the metabolomes of high-producing versus low-producing specimens or cultures, key related metabolites can be identified. frontiersin.org

Metabolic Flux Analysis (MFA), particularly using stable isotope tracers like ¹³C, goes a step further by quantifying the rates (fluxes) of metabolic reactions within a pathway. nsf.govunigoa.ac.in For terpenoid biosynthesis, ¹³C-MFA can elucidate how central carbon metabolism (e.g., glycolysis and the TCA cycle) supplies the fundamental building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), for terpenoid assembly. nih.govmdpi.com This analysis can identify rate-limiting steps and reveal how metabolic flux is partitioned between competing pathways, providing crucial information for potential metabolic engineering efforts to increase production. tandfonline.comfrontiersin.org

A hypothetical study on this compound biosynthesis might involve feeding the organism ¹³C-labeled glucose and tracking the isotopic enrichment in key precursor pools and the final product.

Table 2: Hypothetical Metabolite Pool Changes in a High-Producing Strain of a this compound Synthesizer

This table illustrates potential changes in central carbon and terpenoid precursor metabolites that could be observed in a metabolomics study. tandfonline.commdpi.com

| Metabolite | Pathway | Expected Change in High Producer | Rationale |

| Acetyl-CoA | Central Carbon Metabolism | Increased Flux | Primary precursor for the MVA pathway. mdpi.com |

| HMG-CoA | Mevalonate (B85504) (MVA) Pathway | Increased Pool Size | Intermediate in the MVA pathway. |

| Mevalonate | Mevalonate (MVA) Pathway | Increased Pool Size | Key intermediate in the MVA pathway. |

| Geranylgeranyl diphosphate (B83284) (GGPP) | Terpenoid Biosynthesis | Increased Flux | Direct precursor for diterpenoids. mdpi.com |

| Squalene | Sterol Biosynthesis | Decreased Flux | A competing pathway for terpenoid precursors. nih.gov |

Isotopic Labeling Strategies for Mechanistic and Biosynthetic Studies

Isotopic labeling is an indispensable tool for elucidating the intricate cyclization and rearrangement reactions that characterize terpenoid biosynthesis. beilstein-journals.orguni-bonn.de By feeding an organism specifically labeled precursors (e.g., [1-¹³C]-acetate, [2-¹³C]-acetate, or ¹³C-labeled mevalonate) and analyzing the resulting label distribution in the final product via NMR or mass spectrometry, the biosynthetic pathway can be mapped in detail. beilstein-journals.orgresearchgate.net

For a complex diterpenoid like this compound, labeling studies would be essential to:

Confirm the Precursor Pathway: Determine whether the IPP and DMAPP building blocks originate from the mevalonate (MVA) pathway, the methylerythritol phosphate (B84403) (MEP) pathway, or both. mdpi.com

Elucidate the Cyclization Cascade: Trace the carbon backbone to understand how the linear precursor, geranylgeranyl diphosphate (GGPP), folds and cyclizes to form the unique ring system of this compound. researchgate.netresearchgate.net

Identify Rearrangements: Uncover any hydride or methyl shifts that occur during the enzymatic transformation, which are common in terpene biosynthesis and impossible to predict without experimental evidence. beilstein-journals.orgresearchgate.net

These experiments provide definitive, mechanistic insights that complement the broader views offered by genomics and metabolomics. beilstein-journals.orguni-bonn.de

Future Directions and Interdisciplinary Research on Methyl Tortuoate B

Integration of Omics Technologies in Methyl Tortuoate B Research

To move beyond preliminary cytotoxicity data, the next frontier in this compound research involves the large-scale application of "omics" technologies. mdpi.comnih.gov This approach allows for a holistic view of the molecular changes induced by the compound in biological systems. A multi-omics strategy, combining genomics, transcriptomics, proteomics, and metabolomics, can provide an unprecedented level of detail regarding the compound's mechanism of action, potential molecular targets, and broader cellular impact. mdpi.comresearchgate.net

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in cancer cells treated with this compound can reveal the specific cellular pathways it perturbs. For instance, studies on other marine terpenoids have successfully used transcriptome and proteome analysis to link their anticancer effects to the modulation of specific signaling pathways, such as p53-mediated responses. mdpi.comresearchgate.netnih.gov A similar approach for this compound could identify key regulatory proteins and signaling cascades involved in its cytotoxic effects, such as those related to apoptosis, cell cycle arrest, or cellular stress responses. mdpi.com

Metabolomics: Investigating the metabolic fingerprint of cells or organisms after exposure to this compound can uncover alterations in metabolic pathways. Metabolomics studies on the soft coral genus Sarcophyton have already demonstrated the power of this technique to profile secondary metabolite composition in response to various stimuli. leibniz-zmt.deacs.org Applying this to treated cancer cells could reveal, for example, if this compound disrupts energy metabolism or specific biosynthetic pathways essential for cancer cell survival.

A proposed multi-omics workflow could systematically unravel the compound's biological functions, as outlined in the table below.

| Omics Technology | Objective | Potential Insights | Example Application from Related Research |

|---|---|---|---|

| Transcriptomics (RNA-Seq) | Identify genes whose expression is altered by this compound treatment. | Reveals affected signaling pathways (e.g., apoptosis, cell cycle control, stress response). | Identified p53-mediated response to seaweed extracts in liver cancer cells. researchgate.netnih.gov |

| Proteomics (Mass Spectrometry) | Quantify changes in the cellular proteome following treatment. | Pinpoints specific protein targets and confirms pathway alterations observed at the transcript level. | Proteomic analysis of cembranoids from Sinularia flexibilis elucidated anti-tumor effects. mdpi.com |

| Metabolomics (LC-MS, GC-MS) | Profile changes in small-molecule metabolites after exposure. | Uncovers disruptions in cellular metabolism, such as energy production or lipid synthesis. | Metabolomics revealed elicitor-induced changes in terpenoid content in Sarcophyton ehrenbergi. leibniz-zmt.deresearchgate.net |

| Computational Integration | Integrate multi-omics datasets to build a comprehensive model of the compound's mechanism of action. | Provides a holistic view of the drug-induced cellular response and predicts key molecular targets. | Multi-omics approaches are increasingly used to characterize marine natural products. mdpi.comresearchgate.net |

Application of Advanced Imaging Techniques for Spatiotemporal Analysis of this compound Effects

While biochemical assays provide quantitative data on cytotoxicity, advanced imaging techniques can offer invaluable insights into the spatial and temporal dynamics of a compound's effects within a single cell. The application of such methods is a critical future step in understanding precisely how and where this compound acts. researcher.liferesearchgate.net

High-content screening (HCS) and automated microscopy can be employed to screen for morphological changes across large cell populations treated with this compound. researchgate.net This can rapidly identify effects on the cytoskeleton, nuclear morphology, or specific organelles. For more detailed analysis, confocal microscopy could be used to visualize the subcellular localization of the compound (if it is intrinsically fluorescent or tagged with a fluorophore) or to track the real-time dynamics of cellular processes like mitochondrial membrane potential collapse or caspase activation during apoptosis.

The following table details potential applications of advanced imaging in future this compound research.

| Imaging Technique | Research Question | Potential Findings |

|---|---|---|

| Confocal Laser Scanning Microscopy | Where does this compound accumulate in the cell? How does it affect organelle structure (e.g., mitochondria, endoplasmic reticulum)? | Visualization of drug localization; observation of mitochondrial fragmentation or ER stress indicators. |

| High-Content Screening (HCS) | What morphological changes does this compound induce across a range of concentrations and time points? | Identification of key phenotypic changes, such as cell cycle arrest at a specific phase or changes in cell adhesion. researchgate.net |

| Live-Cell Imaging with Fluorescent Biosensors | What is the precise timing of key apoptotic events (e.g., caspase activation, calcium flux) following treatment? | Creation of a temporal map of the molecular events leading to cell death. |

| Imaging Mass Spectrometry (e.g., MALDI, DESI) | How does this compound distribute within a tissue or tumor model? | Mapping the spatial distribution of the compound and its metabolites in a complex biological sample. researchgate.net |

Development of Novel Methodologies for this compound Research

Progress in understanding and utilizing this compound is also dependent on the development of new research methodologies, particularly in chemical synthesis and computational analysis.

Total Synthesis and Analogue Development: The limited availability of this compound from its natural source, the soft coral, is a significant bottleneck for extensive biological testing. nih.gov Developing a total synthesis route is therefore a high-priority objective. The successful synthesis of related biscembranoids like methyl sarcophytoate demonstrates that such complex undertakings are feasible. acs.org A robust synthetic strategy would not only provide a sustainable supply of the compound but also open the door to structure-activity relationship (SAR) studies. By systematically modifying the chemical structure, researchers can create analogues with potentially improved potency, selectivity, or different bioactivities. mdpi.com